molecular formula C10H10O3 B2759706 4-Hydroxy-3-methylcinnamic acid CAS No. 19780-88-2

4-Hydroxy-3-methylcinnamic acid

Cat. No.: B2759706
CAS No.: 19780-88-2
M. Wt: 178.187
InChI Key: NBGWMNZWLGXONC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylcinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by a phenylpropanoid structure with a hydroxyl group at the fourth position and a methyl group at the third position on the cinnamic acid backbone. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically requires heating to facilitate the formation of the cinnamic acid derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Saturated cinnamic acid derivatives.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

4-Hydroxy-3-methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Hydroxy-3-methylcinnamic acid exerts its effects involves interactions with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can modulate the expression of inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

4-Hydroxy-3-methylcinnamic acid is similar to other hydroxycinnamic acids such as:

    Cinnamic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    p-Coumaric Acid: Has a hydroxyl group at the fourth position but lacks the methyl group.

    Ferulic Acid: Contains both hydroxyl and methoxy groups, providing different chemical properties and biological activities.

    Caffeic Acid: Contains two hydroxyl groups, leading to enhanced antioxidant activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGWMNZWLGXONC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methyl-4-hydroxybenzaldehyde (794 mg, 5.83 mmol), malonic acid (911 mg, 8.75 mmol) and piperidine (144 μl) were added to pyridine (5 ml), and the mixture was stirred at 60° C. for 22 hours under an argon atmosphere. The reaction mixture was allowed to cool to room temperature, and water (20 ml) was added. 6N Hydrochloric acid was added to allow precipitation of a solid. The precipitated solid was collected by filtration, and the filtrate was washed with water and dried under reduced pressure. The obtained solid was recrystallized from diethylether-n-hexane to give 3-methyl-4-hydroxycinnamic acid (872 mg, yield 84.0%) as crystals.
Quantity
794 mg
Type
reactant
Reaction Step One
Quantity
911 mg
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.